molecular formula C20H18N4O2 B5457609 N,N'-bis(4-aminophenyl)isophthalamide CAS No. 2658-06-2

N,N'-bis(4-aminophenyl)isophthalamide

Cat. No.: B5457609
CAS No.: 2658-06-2
M. Wt: 346.4 g/mol
InChI Key: BEHKLEGNLJLVED-UHFFFAOYSA-N
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Description

N,N’-bis(4-aminophenyl)isophthalamide: is an aromatic diamine compound known for its unique structural properties and applications in various fields. It is characterized by the presence of two amino groups attached to phenyl rings, which are further connected to an isophthalamide core. This compound is widely used in the synthesis of high-performance polymers, particularly polyamides and polyimides, due to its excellent thermal stability and mechanical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(4-aminophenyl)isophthalamide typically involves the reaction of isophthaloyl chloride with 4-aminophenylamine in the presence of a suitable solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the amine groups. The resulting product is then purified through recrystallization or other suitable methods .

Industrial Production Methods: In industrial settings, the production of N,N’-bis(4-aminophenyl)isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often produced in batch processes, with careful monitoring of temperature, pressure, and reaction time to optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(4-aminophenyl)isophthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N’-bis(4-aminophenyl)isophthalamide involves its ability to form strong hydrogen bonds and π-π interactions due to the presence of aromatic rings and amide groups. These interactions contribute to the compound’s stability and its ability to form high-performance polymers. The molecular targets and pathways involved in its applications depend on the specific use, such as forming stable complexes with biomolecules in drug delivery systems or providing structural integrity in polymer matrices .

Comparison with Similar Compounds

Uniqueness: N,N’-bis(4-aminophenyl)isophthalamide is unique due to its isophthalamide core, which imparts specific thermal and mechanical properties that are advantageous in high-performance polymer applications. Its ability to form stable hydrogen bonds and π-π interactions makes it particularly useful in the synthesis of polyamides and polyimides, setting it apart from other similar compounds.

Properties

IUPAC Name

1-N,3-N-bis(4-aminophenyl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c21-15-4-8-17(9-5-15)23-19(25)13-2-1-3-14(12-13)20(26)24-18-10-6-16(22)7-11-18/h1-12H,21-22H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHKLEGNLJLVED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341272
Record name N,N'-Bis(4-aminophenyl)isophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2658-06-2
Record name N,N'-Bis(4-aminophenyl)isophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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